An In-depth Technical Guide to the Chemical Properties and Structure of Geranyl Phenylacetate
An In-depth Technical Guide to the Chemical Properties and Structure of Geranyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl phenylacetate is an organic ester known for its characteristic floral and fruity aroma, reminiscent of honey and rose.[1] This compound is a valuable ingredient in the fragrance and flavor industries and is also being investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of geranyl phenylacetate, tailored for a scientific audience.
Chemical Structure and Identification
Geranyl phenylacetate is the ester formed from the reaction of geraniol, a monoterpenoid alcohol, and phenylacetic acid.[1] The molecule consists of a ten-carbon acyclic monoterpene backbone (the geranyl group) attached to a phenylacetyl moiety.
Table 1: Chemical Identification of Geranyl Phenylacetate
| Identifier | Value |
| IUPAC Name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl 2-phenylacetate |
| Synonyms | Geranyl alpha-toluate, Phenylacetic acid, geranyl ester |
| CAS Number | 102-22-7 |
| Molecular Formula | C₁₈H₂₄O₂ |
| Molecular Weight | 272.38 g/mol [2] |
| InChI | InChI=1S/C18H24O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-12H,7,9,13-14H2,1-3H3/b16-12+[2] |
| InChIKey | UXAIJXIHZDZMSK-FOWTUZBSSA-N[2] |
| SMILES | CC(=CCCC(=CCCOC(=O)Cc1ccccc1)C)C |
Physicochemical Properties
Geranyl phenylacetate is a colorless to pale yellow liquid at room temperature with a characteristic sweet, floral odor.[3] It is soluble in alcohol and other organic solvents but has very low solubility in water.
Table 2: Physicochemical Properties of Geranyl Phenylacetate
| Property | Value |
| Boiling Point | ~278 °C at 760 mmHg[3] |
| Density | ~0.972 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | ~1.509 |
| Flash Point | >100 °C (>212 °F) |
| logP (o/w) | ~5.915 (estimated)[3] |
| Water Solubility | ~0.09284 mg/L at 25 °C (estimated)[3] |
Experimental Protocols
Synthesis of Geranyl Phenylacetate
Two primary methods for the synthesis of geranyl phenylacetate are the Fischer esterification of geraniol with phenylacetic acid and the reaction of geraniol with phenylacetyl chloride.
Protocol 1: Fischer Esterification
This method involves the acid-catalyzed reaction between geraniol and phenylacetic acid.[4][5]
-
Materials:
-
Geraniol
-
Phenylacetic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of geraniol and phenylacetic acid in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude geranyl phenylacetate by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
-
Protocol 2: Synthesis via Phenylacetyl Chloride
This method is generally faster and proceeds under milder conditions but requires the use of the more reactive phenylacetyl chloride.[7]
-
Materials:
-
Geraniol
-
Phenylacetyl chloride
-
Pyridine or another suitable base
-
Diethyl ether or another suitable aprotic solvent
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve geraniol and a slight molar excess of pyridine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of phenylacetyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[6]
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of geranyl acetate, a closely related compound, shows characteristic signals for the methyl groups, methylene groups, and vinylic protons of the geranyl moiety, as well as the acetyl group protons.[8] For geranyl phenylacetate, one would expect similar signals for the geranyl group, along with signals for the methylene and aromatic protons of the phenylacetyl group.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum of phenyl acetate shows signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon.[9] For geranyl phenylacetate, one would expect signals corresponding to all 18 carbon atoms, including those of the geranyl and phenylacetyl groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[10]
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of this relatively non-polar compound.
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Oven Program: A temperature gradient program is used to ensure good separation. A typical program might start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in full scan mode to obtain the mass spectrum of the eluting compound. The mass spectrum of geranyl phenylacetate will show a molecular ion peak (m/z 272) and characteristic fragmentation patterns.[2]
Biological Activity and Signaling Pathways
Geranyl phenylacetate and related terpenoids have been reported to possess various biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial mechanism of action for terpenes like geranyl phenylacetate is often attributed to their ability to partition into and disrupt the bacterial cell membrane due to their lipophilic nature.[12] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed antimicrobial mechanism of action for geranyl phenylacetate.
Anti-inflammatory Activity
Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15] While the specific mechanism for geranyl phenylacetate is still under investigation, it is plausible that it could inhibit the activation of NF-κB, a central regulator of inflammatory gene expression.
Caption: Plausible anti-inflammatory signaling pathway inhibited by geranyl phenylacetate.
Conclusion
Geranyl phenylacetate is a well-characterized ester with significant applications in the fragrance and flavor industries. Its synthesis is achievable through standard esterification protocols, and its purity can be readily assessed using modern analytical techniques. The emerging evidence of its biological activities, particularly its antimicrobial and potential anti-inflammatory properties, makes it a compound of interest for further research and development in the pharmaceutical and cosmetic sectors. This guide provides a foundational technical overview to support such endeavors.
References
- 1. CAS 102-22-7: Geranyl phenylacetate | CymitQuimica [cymitquimica.com]
- 2. Geranyl phenylacetate [webbook.nist.gov]
- 3. geranyl phenyl acetate, 102-22-7 [thegoodscentscompany.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of Phenylacetyl chloride [benchchem.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035157) [hmdb.ca]
- 9. PHENYL ACETATE(122-79-2) 13C NMR spectrum [chemicalbook.com]
- 10. leeder-analytical.com [leeder-analytical.com]
- 11. tips.sums.ac.ir [tips.sums.ac.ir]
- 12. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
